Melarsomine
概要
説明
準備方法
メルアルソミン二塩酸塩の合成には、いくつかの手順が含まれます。
トリクロロトリアジンのジアミノクロロトリアジンへの変換: この手順は、アンモニア性媒体中で行われます。
メルアルセン酸塩酸塩の形成: ジアミノクロロトリアジンは、アルサニル酸の存在下でメルアルセン酸塩酸塩に変換されます。
メルアルセンオキサイド二水和物への還元: 次に、メルアルセン酸塩酸塩はメルアルセンオキサイド二水和物に還元されます。
メルアルソミン二塩酸塩の形成: 最後に、メルアルセンオキサイド二水和物は、システアミン塩酸塩の存在下でメルアルソミン二塩酸塩に変換されます
化学反応の分析
科学的研究の応用
Melarsomine has several applications in scientific research:
Veterinary Medicine: It is the only FDA-approved treatment for adult heartworm infection in dogs. .
Supramolecular Chemistry: This compound’s ability to form hydrogen bonds and supramolecular networks makes it a subject of interest in supramolecular chemistry.
Parasitology: Its trypanocidal properties make it useful in the study and treatment of parasitic infections.
作用機序
メルアルソミンには、成虫と幼虫の両方のフィラリアを殺す有効成分であるヒ素が含まれています。 その作用機序に関与する正確な分子標的と経路は完全には解明されていませんが、寄生虫の代謝プロセスを阻害し、寄生虫の死に至らしめることがわかっています .
6. 類似の化合物との比較
メルアルソミンは、ヒ素ベースの構造と、フィラリア感染症の治療に特化した使用により、ユニークです。類似の化合物には、次のようなものがあります。
モキシデクチン: フィラリア感染症の代替治療法として、ドキシサイクリンとの併用でよく使用されます.
ドキシサイクリン: メルアルソミンの有効性を高め、副作用を軽減するために併用されます.
モキシデクチンとドキシサイクリンもフィラリア感染症の治療に使用されますが、メルアルソミンは依然として、この状態に対する FDA 承認の唯一の成虫駆除治療薬です .
類似化合物との比較
Melarsomine is unique due to its arsenic-based structure and its specific use in treating heartworm infections. Similar compounds include:
Moxidectin: Often used in combination with doxycycline as an alternative treatment for heartworm infections.
Doxycycline: Used alongside this compound to enhance its efficacy and reduce side effects.
While moxidectin and doxycycline are also used to treat heartworm infections, this compound remains the only FDA-approved adulticide treatment for this condition .
生物活性
Melarsomine is an arsenical compound primarily used as an adulticide in the treatment of canine heartworm disease caused by Dirofilaria immitis. Its mechanism of action, clinical efficacy, and associated biological activities have been the subject of numerous studies. This article provides a comprehensive overview of this compound's biological activity, including its pharmacodynamics, clinical outcomes, adverse effects, and emerging applications in veterinary medicine.
This compound acts by disrupting the metabolism of adult heartworms. It is believed to induce oxidative stress and damage to the worm's cellular structures, leading to its death. The drug is administered intramuscularly and is typically given in a three-injection protocol, which has shown significant efficacy in eliminating adult heartworms.
Table 1: Summary of this compound Administration Protocols
Clinical Efficacy
This compound has demonstrated high efficacy rates in clinical settings. In a study involving 556 dogs undergoing this compound therapy, 97% completed the treatment series successfully, with a notable 99% of those tested showing no detectable microfilariae post-treatment . Adverse effects were reported in approximately 90% of cases, but these were generally mild and manageable.
Case Studies
-
Case Report on Disseminated Intravascular Coagulation (DIC) :
A case involving a 9-year-old dog treated with this compound developed DIC following administration. The patient exhibited prolonged prothrombin times and required supportive treatment including vitamin K1 and fresh frozen plasma . This case highlights the need for careful monitoring post-treatment. -
Efficacy Comparison with Moxidectin-Doxycycline :
A randomized controlled trial compared this compound with a moxidectin-doxycycline combination. This compound-treated dogs showed a more rapid decline in antigenemia compared to those receiving moxidectin-doxycycline alone .
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been documented:
- Common Side Effects : Lethargy, cough, pain at injection site.
- Severe Reactions : Rare instances of DIC and other serious complications have been reported .
Table 2: Adverse Effects Observed Post-Melarsomine Treatment
Side Effect | Frequency (%) | Severity |
---|---|---|
Lethargy | 4.6 | Mild |
Injection site pain | Varies | Mild to Moderate |
DIC | Rare | Severe |
Emerging Applications
Recent studies have explored the potential antitumor effects of this compound beyond its use as an adulticide. Research indicates that this compound may suppress survival in canine osteosarcoma cells, suggesting its possible role as an adjunctive cancer therapy . Further research is necessary to explore this potential application fully.
特性
IUPAC Name |
2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21AsN8S2/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEOLZFMLHYCFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21AsN8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155907 | |
Record name | Melarsomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128470-15-5 | |
Record name | Melarsomine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128470-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melarsomine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128470155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melarsomine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11528 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melarsomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MELARSOMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374GJ0S41A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。